
Rotigotine
Overview
Description
Rotigotine is a non-ergot dopamine agonist (DA) approved for the treatment of Parkinson’s disease (PD). It is unique as the first DA formulated as a transdermal patch, enabling continuous 24-hour dopaminergic stimulation with once-daily application . This delivery system avoids gastrointestinal metabolism, reduces fluctuations in plasma concentrations, and eliminates interactions with food or other oral medications . This compound demonstrates efficacy in both early and advanced PD, improving motor symptoms, reducing "off" time, and addressing non-motor symptoms like sleep disturbances . Its safety profile aligns with other DAs but includes frequent application site reactions (44% vs. 12% placebo) .
Preparation Methods
The synthesis of rotigotine involves several steps, starting with 5-methoxy-2-tetralone as the raw material. The process includes amination, asymmetric reduction, halogenation, and methoxyl group removal . In the asymmetric reduction step, hantzsch ester 1,4-dihydropyridine is used as a reducing agent, and chiral phosphoric acid is used as a catalyst . This method is favorable for industrial production due to its efficiency and high yield .
Chemical Reactions Analysis
Synthetic Reactions
Rotigotine’s synthesis involves multi-step organic transformations, as detailed in patent records and industrial processes :
Amine Liberation and Coupling
- Deprotection : 2-N-Propyl-5-hydroxy tetraline hydrobromide undergoes base-mediated deprotonation using K₂CO₃ in dichloromethane/water to liberate the free amine .
- Reductive Amination : The amine reacts with 2-thienylacetic acid via sodium borohydride-mediated reduction, forming the secondary amine backbone of this compound . Reaction conditions: 80–90°C under nitrogen for 8 hours, yielding 80% of the free base .
Salt Formation and Polymorphism
- Hydrochloride Synthesis : The free base is treated with 37% HCl in ethanol to form this compound hydrochloride .
- Polymorph Control : Crystallization from ethanol/ethyl acetate yields Form A, while ethanol/hexane produces Form B (94% yield) . Computational studies predict a third polymorph with intermediate stability .
Metabolic Reactions
This compound undergoes extensive hepatic and systemic metabolism :
Phase I Metabolism
- N-Dealkylation : Mediated by CYP450 isoforms (e.g., CYP3A4, CYP2C19), cleaving the propyl or thienylethyl groups to form N-despropyl and N-desthienylethyl metabolites .
- Oxidation : Minor pathways involve hydroxylation of the tetralin ring (predicted but not fully characterized) .
Phase II Metabolism
Conjugation Type | Enzyme Involved | Metabolite Abundance |
---|---|---|
Sulfation | SULTs | ~45% of total |
Glucuronidation | UGT1A1/UGT1A9 | ~30% of total |
Over 90% of circulating metabolites are conjugates, primarily excreted in urine (71%) .
Stability and Degradation Reactions
Forced degradation studies reveal this compound’s susceptibility to environmental stressors :
Degradation Pathways
Condition | Degradation (%) | Primary Products |
---|---|---|
Acid (1N HCl) | 3.87 | Despropyl-sulfate conjugates |
Alkali (1N NaOH) | 1.99 | Oxidized thiophene derivatives |
Oxidative (H₂O₂) | 5.91 | Sulfoxide and sulfone forms |
Photolytic (UV) | 0.97 | Ring-opened quinones |
Stabilization Mechanisms
- Formulation : Sodium metabisulfite (antioxidant) and ascorbyl palmitate in transdermal patches mitigate oxidation .
- Storage : Protection from light and moisture prevents photolytic and hydrolytic degradation .
Reductive Amination
Stepwise Process :
- Schiff base formation between amine and carbonyl group of 2-thienylacetic acid.
- Sodium borohydride reduces the imine to a secondary amine .
Polymorphic Transition
Scientific Research Applications
Clinical Efficacy
Parkinson's Disease Treatment
Rotigotine has demonstrated significant benefits in managing symptoms of Parkinson's Disease. Clinical trials indicate that this compound effectively reduces "off" time and improves activities of daily living. A meta-analysis involving six randomized controlled trials with 1789 patients revealed that this compound led to greater improvements in the Unified Parkinson’s Disease Rating Scale (UPDRS) scores compared to placebo. Specifically, the weighted mean difference for motor scores was (95% CI: to ) and for activities of daily living was (95% CI: to ) .
Restless Legs Syndrome
In addition to PD, this compound is also effective in treating Restless Legs Syndrome. Studies have shown that this compound can alleviate symptoms significantly, with long-term efficacy observed in open-label extension studies . The transdermal delivery system allows for stable plasma concentrations, which is crucial for managing chronic conditions like RLS.
Pharmacokinetics
This compound is delivered through a silicone-based transdermal patch that promotes unidirectional drug flow into the skin. This method allows for:
- Stable Drug Levels : Maintains stable plasma concentrations over 24 hours with once-daily application.
- Rapid Metabolism : this compound is rapidly metabolized without skin accumulation, allowing for controlled administration or withdrawal by simply removing the patch.
- No Dose Adaptation Required : Dosage adjustments are unnecessary based on gender, ethnicity, or renal/hepatic function .
Safety Profile
The safety profile of this compound is generally favorable. Common side effects include application site reactions (44% incidence), nausea (41%), and somnolence (33%), which are typically mild to moderate in intensity . Importantly, augmentation of RLS symptoms is rare with long-term treatment, and dyskinesia primarily develops after initiating levodopa therapy rather than from this compound itself .
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound in diverse patient populations:
- Double-Blind Placebo-Controlled Trials : A study involving 50 sites across the US and Canada demonstrated significant improvements in motor function among patients treated with this compound compared to placebo .
- Long-Term Efficacy Studies : Open-label studies have shown sustained benefits over time, reinforcing this compound's role as an effective long-term treatment option for PD and RLS .
Future Applications
Research continues to explore additional applications of this compound beyond PD and RLS. Potential areas include:
- Combination Therapies : this compound may be used alongside other treatments like levodopa or monoamine oxidase inhibitors (MAO-B), potentially enhancing overall therapeutic outcomes while reducing side effects .
- Neuroprotective Properties : Ongoing investigations into the neuroprotective effects of this compound suggest it may play a role in slowing disease progression in neurodegenerative disorders .
Mechanism of Action
Rotigotine works by activating dopamine receptors in the brain, mimicking the effects of the neurotransmitter dopamine . It binds to all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor . This compound also acts as an antagonist at α-2-adrenergic receptors and an agonist at 5HT1A receptors . This multi-receptor activity contributes to its therapeutic effects in treating Parkinson’s disease and restless legs syndrome .
Comparison with Similar Compounds
Efficacy
Motor Symptom Control and "Off" Time Reduction
- Rotigotine vs. Pramipexole : In advanced PD, this compound reduced "off" time by 1.58 hours, comparable to pramipexole (1.94 hours). Responder rates (≥30% UPDRS improvement) were 59.7% for this compound vs. 67% for pramipexole .
- This compound vs. Ropinirole : Both showed similar efficacy in reducing "off" time (1.58 vs. 1.94 hours) . A head-to-head trial found equivalent motor improvements at doses up to 16 mg/24 h, despite this compound’s transdermal delivery .
- Meta-Analysis Insights: Piribedil, another non-ergot DA, demonstrated superior efficacy in early PD compared to this compound in monotherapy settings .
Non-Motor Symptoms
This compound improved sleep quality (5.9-point reduction on PDSS vs.
Pharmacokinetics
Key Findings :
- This compound’s transdermal delivery ensures stable plasma concentrations, contrasting with the pulsatile dosing of oral DAs .
- No ethnic pharmacokinetic differences were observed between Japanese and Caucasian populations .
Adverse Effects (AEs)
*ICRD: Impulse Control and Related Disorders.
Drug-Drug Interactions
- Domperidone: No pharmacokinetic interaction observed; this compound’s Cmax and AUC remained stable .
- Levodopa : this compound as an add-on to levodopa enhances efficacy without increasing dyskinesia risk .
Biological Activity
Rotigotine is a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS). Administered through a transdermal patch, it provides continuous drug delivery, which enhances patient compliance and reduces the fluctuation of symptoms associated with oral medications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety, and relevant clinical studies.
This compound acts primarily on dopamine receptors in the brain, specifically targeting D1, D2, and D3 receptor subtypes. Its mechanism of action is believed to involve stimulation of these receptors in the striatum, which is crucial for regulating motor control and behavior. Although the exact mechanism remains unclear, it is thought that this compound's continuous delivery via a transdermal system allows for more stable plasma concentrations compared to oral formulations .
Pharmacodynamics
This compound exhibits a high affinity for dopamine receptors:
- D1 Receptors : High potency
- D2 Receptors : High potency
- D3 Receptors : High potency
- D4 and D5 Receptors : Lower potency
This receptor profile contributes to its effectiveness in managing symptoms of PD and RLS by mimicking the effects of dopamine in the brain .
Efficacy in Parkinson's Disease
Numerous clinical trials have established the efficacy of this compound in improving motor function and overall quality of life in patients with early-stage Parkinson's disease:
Study | Participants | Dosage | UPDRS Improvement | Responder Rate |
---|---|---|---|---|
276 | 6 mg/24h | -9.41 (p<0.001) | 48% (p<0.001) | |
277 | 6 mg/24h | -5.28 (p<0.0001) | 48% vs 19% (p<0.0001) | |
1789 | Varies | -4.52 (WMD; p<0.0001) | N/A |
Key Findings from Clinical Trials
- In a double-blind study involving 276 patients, this compound significantly reduced scores on the Unified Parkinson's Disease Rating Scale (UPDRS) compared to placebo .
- A meta-analysis including six trials with 1789 patients reported significant improvements in both motor and activities of daily living scores when treated with this compound versus placebo .
Safety Profile
While this compound is generally well tolerated, it does have associated adverse effects:
- Common Adverse Events : Application site reactions (44% vs. 12% for placebo), nausea (41% vs. 17%), somnolence (33% vs. 20%), dizziness (19% vs. 13%) .
- Withdrawals Due to Adverse Events : Higher incidence in this compound-treated patients compared to placebo (11.4% vs. 6.4%) .
Efficacy in Restless Legs Syndrome
This compound is also indicated for RLS treatment:
- Clinical studies show significant improvement in RLS symptoms with this compound compared to placebo.
- The continuous delivery system helps maintain stable drug levels, reducing symptom fluctuations typical of RLS.
Case Studies
Several case studies highlight the real-world application of this compound:
- Early Parkinson's Disease : A patient treated with this compound showed marked improvement in UPDRS scores after titration to a dose of 6 mg/24h over six months.
- Restless Legs Syndrome : A cohort study indicated that patients experienced reduced severity and frequency of RLS symptoms after initiating this compound therapy.
Q & A
Basic Research Questions
Q. How can the PICOT framework be applied to formulate research questions for clinical trials evaluating Rotigotine’s efficacy in Parkinson’s disease (PD)?
- Methodological Answer : Use the PICOT structure (Population, Intervention, Comparison, Outcome, Time) to define key variables. For example:
- Population: PD patients with nocturnal motor dysfunction.
- Intervention: this compound transdermal patch (2–10 mg/day).
- Comparison: Placebo or other dopamine agonists (e.g., pramipexole).
- Outcome: Improvement in early-morning motor function (measured by UPDRS-III).
- Time: 6-month follow-up.
This framework ensures specificity and aligns with clinical trial designs like the RECOVER study .
Q. What statistical methods are appropriate for analyzing pharmacokinetic interactions between this compound and co-administered drugs (e.g., Domperidone)?
- Methodological Answer : Use ANOVA for log-transformed AUC(0–24) and Cmax data to assess bioequivalence. Nonparametric tests (e.g., Wilcoxon signed-rank) can compare Cmax differences. Report geometric mean ratios with 90% confidence intervals, as demonstrated in studies evaluating this compound-Domperidone interactions .
Q. How to design a longitudinal study assessing this compound’s impact on non-motor symptoms (e.g., mood, apathy) in PD?
- Methodological Answer : Employ a mixed-methods approach:
- Quantitative: Use validated scales (e.g., NMSS) at baseline and 12-month intervals.
- Qualitative: Semi-structured interviews to capture subjective patient experiences.
Ensure adherence to ethical guidelines, including monitoring for impulse control disorders, as observed in real-world cohorts .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different clinical trials (e.g., CLEOPATRA-PD vs. RECOVER)?
- Methodological Answer : Conduct a meta-analysis with subgroup stratification based on:
- Dosage ranges: Compare low (2–4 mg) vs. high (6–10 mg) doses.
- Study design: Differentiate between adjunctive (e.g., with L-dopa) and monotherapy trials.
Address heterogeneity using random-effects models and sensitivity analyses, referencing the CLEOPATRA-PD and RECOVER datasets .
Q. What methodologies are optimal for evaluating this compound’s 24-hour efficacy when combined with apomorphine infusion therapies?
- Methodological Answer : Adopt a crossover design with two arms:
- Arm 1: Daytime apomorphine infusion + nighttime this compound patch.
- Arm 2: Standard apomorphine monotherapy.
Use actigraphy to quantify sleep fragmentation and OFF-time reduction. Cite the 12-month tolerability data from studies combining this compound with IJLI .
Q. How to assess the long-term safety profile of this compound in elderly PD patients with comorbidities?
- Methodological Answer : Implement a prospective cohort study with:
- Primary endpoints: Incidence of adverse events (e.g., skin reactions, hallucinations).
- Secondary endpoints: Drug adherence rates and comorbidity exacerbation (e.g., cardiovascular events).
Use multivariate Cox regression to adjust for confounders like age and polypharmacy .
Q. Data Presentation Guidelines
-
Table 1 : Key Pharmacokinetic Parameters from this compound-Domperidone Interaction Study
Parameter This compound Alone This compound + Domperidone Geometric Mean Ratio (90% CI) AUC(0–24) (ng·h/mL) 45.2 48.7 1.08 (0.98–1.19) Cmax (ng/mL) 3.5 3.8 1.09 (0.94–1.26) -
Table 2 : Non-Motor Symptom Improvement in Combined this compound-IJLI Therapy
Symptom Domain Baseline Score 12-Month Score p-value Mood/Apathy 8.2 5.1 <0.001 Sleep Fragmentation 6.7 4.9 0.012
Q. Methodological Frameworks
- FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance. For example, a study on this compound’s neuroprotective effects must justify novelty against existing dopamine agonists .
- Mixed-Methods Design : Combine quantitative scales (e.g., UPDRS) with qualitative patient diaries to capture holistic outcomes .
Properties
IUPAC Name |
(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYTPMOWPVWEJ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046772 | |
Record name | Rotigotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Lipophilic and poorly soluble in water at neutral pH. Solubility increases at more acidic pH. | |
Record name | ROTIGOTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Rotigotine, a member of the dopamine agonist class of drugs, is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours. A dopamine agonist works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine, This review discusses the relationship between therapeutic plasma concentrations of antiparkinson dopamine agonists (rotigotine, pergolide, cabergoline, apomorphine, bromocriptine, ropinirole, pramipexole, and talipexole) and their in vitro pharmacology at dopamine D1, D2 and D3 receptors. A significant correlation was found between therapeutic plasma concentrations of these dopamine agonists and their agonist potencies (EC50) at D2 receptors, although no such correlation existed at D1 or D3 receptors, suggesting that D2 receptors could be the primary and common target for the antiparkinson action of all dopamine agonists. However, D1 receptor stimulation is also important for maintaining swallowing reflex, bladder function and cognition. In particular, continuous D1 and D2 receptor stimulation may be reduced to low levels among Parkinson's disease patients. Our findings revealed therapeutic plasma concentrations of rotigotine were similar to its agonist potencies at both D1 and D2 receptors. Thus, rotigotine may be beneficial for the treatment of Parkinson's disease patients in that this dopamine agonist has the potential of continuous stimulation of both D1 and D2 receptors in the clinical setting., Rotigotine is a non-ergoline dopamine agonist. The precise mechanism of action of rotigotine as a treatment for Parkinson's disease is unknown, although it is thought to be related to its ability to stimulate dopamine receptors within the caudate-putamen in the brain. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine receptors., In Parkinson disease the degeneration of dopaminergic neurones is believed to lead to a disinhibition of the subthalamic nucleus thus increasing the firing rate of the glutamatergic excitatory projections to the substantia nigra. In consequence, excessive glutamatergic activity will cause excitotoxicity and oxidative stress. In the present study we investigated mechanisms of glutamate toxicity and the neuroprotective potential of the dopamine agonist rotigotine towards dopaminergic neurones in mouse mesencephalic primary culture. Glutamate toxicity was mediated by the N-methyl-d-aspartic acid (NMDA) receptor and accompanied by a strong calcium influx into dopaminergic neurones for which the L-type voltage-sensitive calcium channels play an important role. The rate of superoxide production in the culture was highly increased. Deleterious nitric oxide production did not participate in glutamate-mediated excitotoxicity. Pretreatment of cultures with rotigotine significantly increased the survival of dopaminergic neurones exposed to glutamate. Rotigotine exerted its protective effects via dopamine receptor stimulation (presumably via dopamine D3 receptor) and decreased significantly the production of superoxide radicals. When cultures were preincubated with Phosphoinositol 3-Kinase (PI3K) inhibitors the protective effect of rotigotine was abolished suggesting a decisive role of the PI3K/Akt pathway in rotigotine-mediated neuroprotection. Consistently, exposure to rotigotine induced the activation of Akt by phosphorylation followed by phosphorylation, and thus inactivation, of the pro-apoptotic factor glycogen synthase kinase-3-beta (GSK-3-beta). Taken together, our work contributed to elucidating the mechanisms of glutamate toxicity in mesencephalic culture and unravelled the signalling pathways associated with rotigotine-induced neuroprotection against glutamate toxicity in primary dopaminergic cultures., Rotigotine (Neupro) is a non-ergoline dopamine agonist developed for the once daily treatment of Parkinson's disease (PD) using a transdermal delivery system (patch) which provides patients with the drug continuously over 24 h. To fully understand the pharmacological actions of rotigotine, the present study determined its extended receptor profile. In standard binding assays, rotigotine demonstrated the highest affinity for dopamine receptors, particularly the dopamine D3 receptor (Ki=0.71 nM) with its affinities to other dopamine receptors being (Ki in nM): D4.2 (3.9), D4.7 (5.9), D5 (5.4), D2 (13.5), D4.4 (15), and D1 (83). Significant affinities were also demonstrated at alpha-adrenergic (alpha2B, Ki=27 nM) and serotonin receptors (5-HT1A Ki=30 nM). In newly developed reporter-gene assays for determination of functional activity, rotigotine behaved as a full agonist at dopamine receptors (rank order: D3>D2L>D1=D5>D4.4) with potencies 2,600 and 53 times higher than dopamine at dopamine D3 and D2L receptors, respectively. At alpha-adrenergic sites, rotigotine acted as an antagonist on alpha2B receptors. At serotonergic sites, rotigotine had a weak but significant agonistic activity at 5-HT1A receptors and a minor or nonexistent activity at other serotonin receptors. Thus, in respect to PD, rotigotine can be characterized as a specific dopamine receptor agonist with a preference for the D3 receptor over D2 and D1 receptors. In addition, it exhibits interaction with D4 and D5 receptors, the role of which in relation to PD is not clear yet. Among non-dopaminergic sites, rotigotine shows relevant affinity to only 5-HT1A and alpha2B receptors. Further studies are necessary to investigate the contribution of the different receptor subtypes to the efficacy of rotigotine in Parkinson's disease and possible other indications such as restless legs syndrome. | |
Record name | Rotigotine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROTIGOTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
99755-59-6 | |
Record name | Rotigotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99755-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rotigotine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099755596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotigotine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rotigotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-, (6S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROTIGOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4T8BO2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ROTIGOTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.